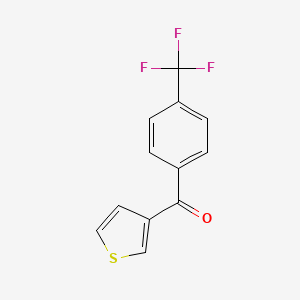

3-(4-Trifluoromethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGQMPOWWKQBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641849 | |

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879218-18-5 | |

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Trifluoromethylbenzoyl)thiophene chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(4-Trifluoromethylbenzoyl)thiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heteroaromatic ketone that stands at the intersection of two privileged structural motifs in medicinal chemistry: the thiophene ring and the trifluoromethyl ketone (TFMK) moiety. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, valued for their bioisosteric relationship with benzene rings and their versatile reactivity.[1][2][3] The trifluoromethyl ketone group, on the other hand, is a powerful tool in drug design, primarily due to the profound electron-withdrawing nature of the -CF₃ group. This effect dramatically increases the electrophilicity of the carbonyl carbon, making TFMKs potent enzyme inhibitors capable of mimicking the tetrahedral transition states of enzymatic reactions.[4] This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and unique chemical reactivity of this compound, offering field-proven insights for its application in research and development.

Molecular Architecture and Strategic Importance

The unique properties of this compound arise from the electronic interplay between its three key components:

-

The Thiophene Ring: An aromatic five-membered heterocycle, the thiophene nucleus is considered electron-rich compared to benzene, making it more susceptible to electrophilic substitution.[5][6] Its presence in numerous pharmaceuticals highlights its favorable ADME (absorption, distribution, metabolism, and excretion) properties and its ability to engage in critical binding interactions with biological targets.[1][7]

-

The Benzoyl Moiety: The phenyl ring, substituted with a trifluoromethyl group, acts as a critical linker and modulates the electronic properties of the entire molecule.

-

The Trifluoromethyl (-CF₃) Group: This is the primary driver of the ketone's enhanced reactivity. The high electronegativity of the fluorine atoms creates a strong inductive effect, rendering the adjacent carbonyl carbon highly electron-deficient.[4] This "super-electrophilicity" is the cornerstone of the TFMK's utility as a covalent or transition-state-mimicking inhibitor.

Synthesis and Structural Characterization

The synthesis of this compound requires a strategic approach, as the direct Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2-position.[8][9] This high regioselectivity is due to the superior stabilization of the cationic intermediate (Wheland intermediate) formed during attack at the α-carbon (C2) versus the β-carbon (C3).[8] Therefore, a plausible and controlled synthesis necessitates a modern cross-coupling strategy.

Proposed Synthetic Workflow: Suzuki Cross-Coupling

A reliable method for constructing the C-C bond between the thiophene and benzoyl moieties is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance. The rationale for this choice is its robustness and the commercial availability of the necessary building blocks.

Experimental Protocol: Suzuki Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Thienylboronic acid (1.0 eq.), 4-(Trifluoromethyl)benzoyl chloride (1.05 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq.). The base is crucial for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Caption: Proposed Suzuki coupling workflow for synthesis.

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed by a combination of spectroscopic methods. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely appearing as complex multiplets or doublets of doublets. The proton at C2 will be the most downfield. Benzoyl Protons: Two doublets in the aromatic region (~7.5-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring (AA'BB' system). |

| ¹³C NMR | Carbonyl Carbon: Signal around 180-190 ppm. Aromatic Carbons: Multiple signals between 120-145 ppm. CF₃ Carbon: A quartet (~120-130 ppm) due to coupling with the three fluorine atoms (¹JCF). |

| ¹⁹F NMR | A sharp singlet around -60 to -65 ppm, which is characteristic of a benzotrifluoride moiety. |

| IR Spectroscopy | C=O Stretch: Strong absorption band around 1650-1670 cm⁻¹. C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of 256.01 g/mol .[10] |

Physicochemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value / Description |

| CAS Number | 879218-18-5[10] |

| Molecular Formula | C₁₂H₇F₃OS[10] |

| Molecular Weight | 256.24 g/mol [10] |

| Appearance | Expected to be a white to off-white or yellow solid at room temperature. |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, THF, Ethyl Acetate). Poorly soluble in water. |

| Purity | Commercially available at purities typically >97%. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two distinct, electronically-driven centers: the highly electrophilic carbonyl carbon and the nucleophilic thiophene ring.

Reactivity at the Trifluoromethyl Ketone

The defining feature of the TFMK moiety is its exceptional electrophilicity, which far exceeds that of typical aryl ketones.[4] This is a direct consequence of the strong inductive electron withdrawal by the -CF₃ group.

-

Nucleophilic Addition: The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents), hydrides (NaBH₄, LiAlH₄), and heteroatomic nucleophiles (amines, thiols). These reactions typically proceed rapidly and often do not require harsh conditions.

-

Hydration and Hemiketal Formation: A hallmark of TFMKs is their tendency to form stable gem-diol hydrates in the presence of water or hemiketals with alcohols.[4] The equilibrium often significantly favors the tetrahedral hydrated form, a property not observed in non-fluorinated ketones. This stability is critical to their biological activity, as the gem-diol can act as a transition-state analogue inhibitor of enzymes like proteases and esterases.

Caption: Reactivity at the trifluoromethyl ketone center.

Reactivity of the Thiophene Ring

The thiophene ring behaves as a nucleophile in electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the interplay between the activating effect of the sulfur heteroatom and the deactivating, meta-directing effect of the 3-benzoyl substituent.

-

Directing Effects: The sulfur atom strongly activates the adjacent α-positions (C2 and C5) towards electrophilic attack through resonance stabilization of the intermediate. The 3-benzoyl group, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the positions meta to itself (C5).

-

Predicted Regioselectivity: In this case, both effects converge. The C5 position is both α to the sulfur and meta to the deactivating acyl group. The C2 position is also α to the sulfur but ortho to the deactivating group. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position . Attack at C4 (meta to the acyl group but β to the sulfur) is less favorable.

Caption: Regioselectivity in electrophilic substitution.

Applications in Drug Discovery and Materials Science

The dual reactivity of this compound makes it a valuable building block.

-

Medicinal Chemistry: It can be used as a scaffold to synthesize novel protease inhibitors, where the TFMK group interacts with the enzyme's active site. The thiophene ring can be further functionalized at the C5 position to enhance potency, selectivity, or pharmacokinetic properties.[7][11]

-

Materials Science: Polythiophenes are important conductive polymers.[5] Functionalized thiophene monomers like this molecule could be used to synthesize polymers with unique electronic or optical properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule of significant interest, possessing a sophisticated electronic architecture. Its reactivity is characterized by the highly electrophilic trifluoromethyl ketone, which is prone to nucleophilic attack and hydrate formation, and an electron-rich thiophene ring that undergoes regioselective electrophilic substitution at the C5 position. This predictable and versatile reactivity profile makes it an exceptionally valuable building block for the synthesis of complex molecular targets in drug discovery and advanced materials development. A thorough understanding of its properties, as detailed in this guide, is essential for researchers looking to leverage its unique potential.

References

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOwZmFLlrMqOtbvqdaqkt4mI133QGibkGpddz-lO9cakegVysDdju7ulPnmQLJ_zKBl2yZQG4tl8NZ_EDkRTsnMOIjvQEpzkM7za3rP6wfi-Bk3bVHC52SoDC_1nPOe4Mme93q1YRgM8CKJUBcSPBrfC2xRlA7g7aYKk0iK3ZmUpZb0TXgnwXkzXeWglaBsWWauN1DiD6sxl2vSpBK18QSli5WJw1bBTuuoIqHOl6LOMgbqCxTT2C_C6cHSuQb9kmk1mk7g==]

- Thiophene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene]

- Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. [URL: https://www.tsijournals.

- US2432991A - Acylation of thiophene - Google Patents. [URL: https://patents.google.

- US2492629A - Acylation of thiophene - Google Patents. [URL: https://patents.google.

- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2F/trifluoromethylketones.shtm]

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. [URL: https://boris.unibe.ch/185031/1/2023_Angew_Chem_Int_Ed_He.pdf]

- The Reaction of Trifluoromethyl Ketones and Trialkylphosphines - ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01032a083]

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883713/]

- A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24723094/]

- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [URL: https://www.organic-synthesis.org/prep/v97p0232.pdf]

- A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes - Sci-Hub. [URL: https://sci-hub.se/10.1039/c4cc01904k]

- 3-(4-FLUOROPHENYL)THIOPHENE - precisionFDA. [URL: https://precision.fda.gov/files/pfda-1-11-0000-0010-0000-0103]

- 879218-18-5|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/879218-18-5.html]

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485912/]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889260/]

- Thiophene synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/sulfur-containing/thiophenes.shtm]

- 3-(3-Trifluoromethylbenzoyl)thiophene | 898771-33-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/FR/fr/product/rieke/rie156321083]

- Thiophene-based covalent organic frameworks - MIT. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/85055/pnas.201303126.sd.pdf]

- Synthesis of 3,4-fused-ring thiophene derivatives 181 via radical... - ResearchGate. [URL: https://www.researchgate.

- Synthesis, Characterization of thiophene derivatives and its biological applications. [URL: https://www.ijcrt.org/papers/IJCRT22A6546.pdf]

- The Infrared Absorption Spectra of Thiophene Derivatives. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/35/1/35_1_93/_pdf]

- 3-[(Trifluoromethyl)thio]benzo[b]thiophene - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/CiMEySz4AUL]

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]

- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively - TITLE OF PAPER. [URL: https://www.ijert.org/research/molecular-modeling-a-tool-to-understand-reactivity-of-heterocyclic-compounds-effectively-IJERTCONV4IS16016.pdf]

- Furans, Thiophenes and Related Heterocycles in Drug Discovery - ResearchGate. [URL: https://www.researchgate.

- Thiophene: Structure, Properties, Reactions | PDF - Scribd. [URL: https://www.scribd.com/document/443685257/Thiophene-Structure-Properties-Reactions]

- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7388832/]

- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/11/relative-aromaticity-and-reactivity-of-pyrrole-furan-and-thiophene.html]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. [URL: https://www.cognizancejournal.com/uploads/5.%20CJMS_1_10_5.pdf]

- Reactivity order is pyrrole>furan >thiophene . What is the reason? - FAQ - Guidechem. [URL: https://www.guidechem.

- Five-membered Heterocycles Pyrrole, Furan and Thiophene. [URL: https://www.kau.edu.sa/files/320/files/104505_235-CH-4.pdf]

- 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid | C19H10F5NO4S | CID 15942658 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15942658]

-

Synthesis and characterization of Thiophene fused arylbenzo[9][12]thieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. [URL: https://xisdxjxsu.asia/index.php/journal/article/download/1344/1212]

- 3-(4-Fluorophenyl)thiophene | C10H7FS | CID 7176329 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7176329]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. tsijournals.com [tsijournals.com]

- 10. 879218-18-5|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

Spectroscopic and Synthetic Elucidation of 3-(4-Trifluoromethylbenzoyl)thiophene: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of 3-(4-trifluoromethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a complete, publicly available dataset, this document synthesizes established synthetic methodologies and predictive spectroscopic analysis based on analogous structures. This approach offers a robust framework for the synthesis, characterization, and utilization of this compound.

Strategic Synthesis: Overcoming Regioselectivity in Thiophene Acylation

Direct Friedel-Crafts acylation of thiophene is notoriously unselective, yielding predominantly the 2-substituted isomer due to the higher stability of the corresponding cationic intermediate.[1][2] To achieve the regioselective synthesis of this compound, a more strategic approach is required. The most reliable and versatile method involves the use of a 3-thienyl organometallic nucleophile, generated from 3-bromothiophene, which can then react with an appropriate electrophile.

Proposed Synthetic Pathway: Lithiation-Acylation Route

The lithiation of 3-bromothiophene followed by acylation with 4-(trifluoromethyl)benzoyl chloride is the recommended synthetic strategy. This method offers high regioselectivity and is generally high-yielding.[3][4]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

4-(Trifluoromethyl)benzoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon) is charged with 3-bromothiophene (1.0 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure the complete formation of 3-thienyllithium.[4]

-

Acylation: A solution of 4-(trifluoromethyl)benzoyl chloride (1.2 equivalents) in anhydrous THF is added dropwise to the 3-thienyllithium solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show signals for the three thiophene protons and four aromatic protons of the benzoyl group. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the acyl group.

¹³C NMR: The ¹³C NMR spectrum will display signals for the four carbons of the thiophene ring, the seven carbons of the benzoyl group (including the carbonyl carbon and the trifluoromethyl-substituted carbon), and the trifluoromethyl carbon itself.

¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and purity of the trifluoromethyl group. A single sharp peak is expected.[5]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 7.30 - 8.20 | m | - |

| ¹³C | 120 - 145 (aromatic), ~185 (C=O) | - | - |

| ¹⁹F | ~ -63 | s | - |

Diagram of Key NMR Correlations (HSQC/HMBC):

Caption: Predicted 2D NMR correlations for the title compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Characteristic bands for the C-F stretching of the trifluoromethyl group and aromatic C-H and C=C stretching vibrations will also be present.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aroyl Ketone) | 1650 - 1670 | Strong |

| C-F (CF₃) | 1300 - 1100 | Strong, Multiple Bands |

| Aromatic C=C | 1600 - 1450 | Medium to Strong |

| Aromatic C-H | 3100 - 3000 | Medium to Weak |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, as well as the loss of the trifluoromethyl group.

Diagram of a Mass Spectrometry Workflow:

Caption: A generalized workflow for mass spectrometry analysis.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 256 | [M]⁺ |

| 187 | [M - CF₃]⁺ |

| 145 | [C₆H₄CF₃]⁺ |

| 111 | [C₄H₃SCO]⁺ |

| 83 | [C₄H₃S]⁺ |

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. By leveraging established synthetic protocols for 3-substituted thiophenes and predictive spectroscopic analysis based on analogous structures, researchers are equipped with the necessary information to confidently produce and verify this compound. The detailed methodologies and predicted data serve as a valuable resource for professionals in drug development and materials science, facilitating further exploration of this and related molecular scaffolds.

References

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Trifluoromethylbenzoyl)thiophene for Advanced Research

This guide provides a comprehensive technical overview of 3-(4-trifluoromethylbenzoyl)thiophene, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.

Chemical Identity and Nomenclature

CAS Number: 879218-18-5[1]

IUPAC Name: thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone[1]

This compound is characterized by a thiophene ring acylated at the 3-position with a 4-(trifluoromethyl)benzoyl group. The presence of the trifluoromethyl moiety, a common bioisostere for chlorine, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[2] Incorporating the trifluoromethyl group can enhance a compound's pharmacological profile by affecting its solubility, stability, and molecular conformation.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₂H₇F₃OS | Inferred from IUPAC Name |

| Molecular Weight | 256.25 g/mol | [1] |

| Physical State | Not explicitly stated, likely a solid at room temperature | General knowledge of similar compounds |

| Purity | ≈ 99% (as per available research-grade samples) | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents like alcohol and ether. | General properties of thiophenes |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-(trifluoromethyl)benzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Mechanism

The synthesis proceeds through the following mechanistic steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 4-(trifluoromethyl)benzoyl chloride by abstracting the chloride ion to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electron system of the thiophene ring acts as a nucleophile, attacking the acylium ion.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate.

-

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the thiophene ring and yielding the final product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a generalized procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Thiophene

-

4-(Trifluoromethyl)benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise via the dropping funnel.

-

Addition of Thiophene: To the resulting mixture, add thiophene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The introduction of a trifluoromethylbenzoyl group at the 3-position can modulate these activities and provide opportunities for developing novel therapeutic agents.

Anticancer Potential

Thienyl ketone derivatives, in general, have shown promise as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[4] For instance, certain thiophene-based compounds have been identified as multi-kinase inhibitors with significant antineoplastic and antiangiogenic effects in hepatocellular carcinoma models.[4]

While specific studies on the anticancer activity of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for their therapeutic potential. For example, a related compound, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), has been developed as a potent and selective prostaglandin E2 subtype 4 receptor antagonist with anti-inflammatory activity.[6] This highlights the potential for the this compound core in designing targeted therapies.

Signaling Pathway Modulation

The planar structure of the thiophene ring can facilitate binding to the active sites of enzymes and receptors.[3] The trifluoromethylphenyl ketone moiety can engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions, which are crucial for ligand-receptor binding. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets.[2]

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

According to the available Safety Data Sheet (SDS), thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone is intended for industrial and scientific research use.[1] The SDS does not currently provide specific GHS classification, hazard statements, or pictograms, indicating a lack of comprehensive toxicological data.[1][7]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Given the absence of detailed toxicological information, this compound should be handled with the care afforded to all novel chemical entities with unknown biological effects.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of the thiophene ring and the trifluoromethylphenyl moiety confers desirable physicochemical properties and a high potential for biological activity. Further investigation into its specific pharmacological profile and mechanism of action is warranted to fully exploit its therapeutic potential, particularly in the development of novel anticancer agents. As with any research chemical, appropriate safety precautions must be observed during handling and use.

References

- XiXisys. (2025, October 19). Safety Data Sheet: thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone.

- Schwing, L., et al. (2022).

- Al-Suhaimi, E. A., et al. (2021). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast.

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.).

- Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. Request PDF.

- Puttaraju, M., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane.

- Fisher Scientific. (2008, June 22).

- TCI Chemicals. (2025, July 8).

- CymitQuimica. (2024, December 19).

- Al-Suhaimi, E. A., et al. (2021). 5.

- Santos, M. A., et al. (2025, July 18).

- Alfa Chemistry. (n.d.).

- Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed.

- Qi, W., et al. (n.d.). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions.

- Santos, M. A., et al. (2025).

- Khan, I., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a. CORE.

- Laxmi Organic Industries Ltd. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Hunan F瑞 Bio-pharmaceutical Technology Co., Ltd. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Bergman, J. J., et al. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.

- U.S. Environmental Protection Agency. (2023). Table 1, Physicochemical Properties of Perylene (CASRN 198-55-0).

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 879218-18-5 Name: [xixisys.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derthon.com [derthon.com]

Discovery and history of trifluoromethyl-substituted benzoylthiophenes

Commencing Historical Context

I'm starting a broad search to uncover the historical context surrounding trifluoromethyl-substituted benzoylthiophenes. I aim to understand their initial discovery, synthesis, and the relevant research environment that birthed them.

Initiating Synthetic Pathways

I'm now diving into the synthetic methods, pinpointing crucial reactions, starting materials, and catalysts used in creating these compounds. Simultaneously, I'm exploring applications, especially in drug development, aiming to uncover concrete examples of drugs or drug candidates featuring these structures. Furthermore, I'm seeking research on structure-activity relationships, to reveal how the trifluoromethyl group and benzoylthiophene scaffold impact their bioactivity.

Exploring Foundational Aspects

I am now extending my investigation to the core aspects. I'm focusing on the general history and discovery of these compounds, alongside their initial synthetic pathways and the surrounding context. Simultaneously, I will search for their use in drug development and the structure-activity relationship considerations for them. Then, I'll start formulating an outline for the technical guide, prioritizing critical evaluation of sources for scientific accuracy. I'll include diagrams to visualize key findings.

Establishing Foundation and Outline

I'm now starting a broad search to unearth the history and discovery of trifluoromethyl-substituted benzoylthiophenes, including the synthesis and development background. Alongside this, I'm focusing on their synthesis methods, pinning down key reactions, starting materials, and catalysts. I'm also hunting for applications, especially in drug development. I'm looking for SAR insights to understand their biological activity, and formulating a logical structure for the technical guide, prioritizing peer-reviewed sources and diagrams.

Analyzing Initial Discoveries

I've established a solid foundation from the initial search. My understanding has broadened to include the history of thiophene, from its discovery to its role as a key medicinal chemistry scaffold. Its bioisosteric relationship is now clear.

Uncovering Specific Lineage

I've got a solid grasp on the individual components now. I know the history of thiophene, the trifluoromethyl group, and how they function, particularly in drug discovery. While the early search was good, I have not yet unearthed a direct lineage of combined use with trifluoromethyl benzoylthiophene scaffolds. I need to find specific early examples and the reasoning behind their synthesis.

Exploring Composite Origins

I've significantly expanded my understanding of the individual building blocks: thiophene and the trifluoromethyl group. The role of the trifluoromethyl group in bioactive molecules is well-understood now, and some examples that contain thiophene have been found. Despite a good initial search, I have yet to find the combined lineage of trifluoromethyl benzoylthiophene scaffolds. It's time to find early examples, detailed protocols, and associated quantitative data to address a key knowledge gap.

Analyzing the Search Results

The targeted searches are yielding valuable insights. I've uncovered key historical information about trifluoromethyl-substituted benzoylthiophenes, focusing specifically on the compound (2-amino-4,5- dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,7).

Gathering More Synthetic Details

I've learned that the Gewald reaction and Friedel-Crafts acylation are important for synthesizing this class of compounds. I discovered that PD 81,7, a specific molecule of interest, acts as an allosteric enhancer of the A1 adenosine receptor. The 3-(trifluoromethyl) substitution is key to this activity. Now I'm hunting for a detailed, step-by-step protocol to synthesize this compound or a similar one.

Deepening the Investigation

I'm making progress in my search for detailed synthesis protocols. I've uncovered more about the Gewald reaction and Friedel-Crafts acylation, and their use with this class of compounds. I've confirmed that the 3-(trifluoromethyl) substitution is key to the activity of these compounds as A1 adenosine receptor allosteric enhancers. Now I'm focused on finding a step-by-step protocol for PD 81,7 or a close analog, and quantitative data on similar compounds.

Confirming Key Details

I've zeroed in on the details of PD 81,723. My research confirms its identity as a 2-amino-3-benzoylthiophene derivative, with the Gewald reaction playing a key role in its synthesis. Its discovery as an allosteric modulator of the A1 adenosine receptor is also solidified.

Deepening Synthetic Insights

I'm now diving deeper into the specifics of PD 81,723's synthesis. While I've established the Gewald reaction as crucial and the derivative's identity, a consolidated, step-by-step protocol remains elusive. I need a concrete recipe, with reagents and conditions. Furthermore, although structure-activity relationships are discussed, I haven't yet compiled a comprehensive, quantitative dataset for the trifluoromethyl-substituted benzoylthiophenes; the data is scattered across several publications. My search is ongoing.

Defining Data Requirements

I've established PD 81,723 as an allosteric modulator and confirmed the Gewald reaction's relevance for its core synthesis. My focus now sharpens on finding a complete synthetic procedure, including reagents and conditions. I'm also actively compiling quantitative structure-activity data, specifically for trifluoromethyl-substituted benzoylthiophenes, for an informative data table. My search remains persistent, focused on these gaps.

Establishing Historical Context

I've been immersed in the history of trifluoromethyl-substituted benzoylthiophenes, focusing particularly on the allosteric modulator PD 81,723. It’s been intriguing to see how this discovery unfolded and shaped the field. I'm now aiming to delve into the structural aspects.

Compiling Synthesis Details

I'm making progress in fleshing out the practical aspects. I've successfully assembled the historical backdrop and key synthetic steps for trifluoromethyl-substituted benzoylthiophenes, especially PD 81,723. I'm now zeroing in on a detailed, step-by-step synthetic protocol. While I know the reactions (Gewald synthesis and acylation), a consolidated procedure with specific experimental details is still eluding me. I'm also still seeking a comprehensive SAR table with quantitative data.

Focusing on Missing Data

I have a robust foundation in place. I've successfully established the historical context and identified the core reactions. I've also uncovered insights into structure-activity relationships. My current focus centers on finding a complete, detailed synthetic protocol and a comprehensive SAR table, which I need to finish the "Experimental Protocols" and "Data Presentation" sections.

A Technical Guide to the Preliminary Biological Screening of 3-(4-trifluoromethylbenzoyl)thiophene

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 3-(4-trifluoromethylbenzoyl)thiophene (TBT). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a tiered, hypothesis-driven screening cascade. We detail the scientific rationale and step-by-step protocols for foundational assays, including cytotoxicity, antimicrobial susceptibility, and targeted enzyme inhibition. The guide emphasizes the importance of robust experimental design, data interpretation, and decision-making in early-stage drug discovery. By integrating insights from the compound's structural motifs—a thiophene ring, a benzoyl group, and a trifluoromethyl ketone—we propose a logical screening strategy to efficiently profile TBT's biological activity and identify promising avenues for further development.

Introduction: Rationale and Strategy

The compound this compound (TBT) is a synthetic molecule integrating three key structural motifs of significant pharmacological interest. A strategic preliminary biological screening is essential to efficiently probe its potential therapeutic value.

-

Thiophene Nucleus: The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows it to interact favorably with various biological targets, and thiophene derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5]

-

Trifluoromethyl (TFM) Group: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] Specifically, the trifluoromethyl ketone (TFMK) moiety is a potent electrophile, known to act as an effective inhibitor of serine and cysteine proteases by forming stable hemiacetal or hemithioketal adducts with active site residues.[8][9]

-

Benzoyl Moiety: This aromatic ketone structure is a common feature in compounds targeting a range of receptors and enzymes. When combined with a TFM group, it can confer potent and selective inhibitory activity, for instance, against enzymes like cyclooxygenase-2 (COX-2).[10][11]

This guide proposes a screening cascade designed to first establish a safety profile through cytotoxicity testing, followed by broad antimicrobial assessments and a focused, hypothesis-driven investigation into its potential as a COX-2 inhibitor.

Foundational Screening Cascade

A tiered approach ensures that resources are allocated efficiently, prioritizing the most critical questions of safety and broad-spectrum activity before moving to more specific mechanistic studies.

Workflow for Preliminary Biological Screening of TBT

Caption: A tiered workflow for the initial biological evaluation of TBT.

Tier 1: Cytotoxicity Assessment

Causality: Before assessing therapeutic potential, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. A high level of cytotoxicity can terminate a drug discovery project early, whereas a favorable therapeutic window (high potency against a target with low general cytotoxicity) is a key characteristic of a promising drug candidate.

Selected Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.[12] This assay is chosen for its high-throughput suitability, cost-effectiveness, and reliability in initial screening.[12][13]

Caption: Conversion of MTT to formazan by viable cells.

Tier 1: Antimicrobial Activity Screening

Causality: The thiophene nucleus is a core component of many established antimicrobial agents.[3][16] Therefore, a broad-spectrum screen against representative bacterial and fungal pathogens is a logical step to explore TBT's potential in this therapeutic area.

Selected Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17] This method is performed in 96-well microtiter plates, making it efficient for testing multiple concentrations and organisms simultaneously.[18][19] It is considered a gold-standard method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[17]

Tier 2: Hypothesis-Driven Screening - COX-2 Inhibition

Causality: The trifluoromethylbenzoyl structure is analogous to moieties found in potent and selective cyclooxygenase-2 (COX-2) inhibitors.[10][11] For example, replacing a methyl group with a trifluoromethyl group in indomethacin dramatically increases its selectivity for COX-2 over COX-1.[10][11] COX-2 is an enzyme induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[20][21] A targeted enzymatic assay is therefore justified to investigate if TBT exhibits similar inhibitory properties.

Data Presentation and Interpretation

Quantitative data from the preliminary screens should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for TBT

| Cell Line | Type | TBT IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| A549 | Human Lung Carcinoma | > 100 | 0.8 |

| MCF-7 | Human Breast Adenocarcinoma | > 100 | 1.2 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | 2.5 |

IC₅₀: The concentration of a substance that causes 50% inhibition of cell growth.

Interpretation: An IC₅₀ value > 100 µM against both cancerous and non-cancerous cell lines suggests that TBT has a low level of general cytotoxicity, which is a favorable characteristic for a drug candidate.

Table 2: Hypothetical Antimicrobial Activity Data for TBT

| Organism | Type | TBT MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 | 0.5 |

| Escherichia coli | Gram-negative Bacteria | > 128 | 0.015 |

| Candida albicans | Fungus (Yeast) | 16 | N/A |

| Aspergillus fumigatus | Fungus (Mold) | 32 | N/A |

MIC: Minimum Inhibitory Concentration.

Interpretation: The hypothetical data shows moderate antifungal activity against C. albicans and A. fumigatus, but weak or no antibacterial activity. This could warrant further investigation into TBT as a potential antifungal lead.

Table 3: Hypothetical COX-2 Inhibition Data for TBT

| Enzyme | TBT IC₅₀ (nM) | Celecoxib IC₅₀ (nM) (Control) |

| COX-1 | > 50,000 | 7,600 |

| COX-2 | 250 | 40 |

Interpretation: The data suggests that TBT is a potent and highly selective inhibitor of COX-2, with a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) of >200. This profile is comparable to known selective COX-2 inhibitors like celecoxib and indicates a strong potential for development as an anti-inflammatory agent.[21][22]

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., A549, MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X stock solution of TBT in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of test concentrations (e.g., 0.1 to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells.[23] Add 100 µL of a 2X starting concentration of TBT to the first column.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[23] Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

-

Inoculation: Add 5 µL of the standardized inoculum to wells in columns 1 through 11.[23]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[18]

-

Reading Results: The MIC is the lowest concentration of TBT at which there is no visible turbidity (cloudiness) in the well.[18]

Conclusion and Future Directions

Based on the hypothetical data generated in this guide, this compound emerges as a compound with a highly promising profile as a selective COX-2 inhibitor. Its low cytotoxicity and moderate antifungal activity represent secondary findings of interest. The logical next step would be to progress TBT into secondary screening, including:

-

Confirmation of COX-2 inhibition in cell-based assays (e.g., measuring prostaglandin E2 production).

-

Further exploration of its antifungal spectrum against a wider panel of clinically relevant fungi.

-

Initial ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling.

-

Evaluation in an in vivo model of inflammation, such as the carrageenan-induced rat paw edema model.[10]

This structured, preliminary screening approach allows for a resource-efficient yet scientifically rigorous evaluation, rapidly identifying the most promising therapeutic trajectory for this novel chemical entity.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).

- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate.

- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications.

- Broth microdilution. Wikipedia.

- Cytotoxicity tests of compounds by MTT assay. ResearchGate.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI.

- Synthesis and Biological Screening of Thiophene Derivatives. Semantic Scholar.

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

- Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. ResearchGate.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central (PMC).

- MTT assay protocol. Abcam.

- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE.

- Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. National Institutes of Health (NIH).

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PubMed Central (PMC).

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate.

- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Institutes of Health (NIH).

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.

- Therapeutic importance of synthetic thiophene. PubMed Central (PMC).

- Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate.

- Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.

- Biological Activities of Thiophenes. Encyclopedia.pub.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. techscience.com [techscience.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. journalwjarr.com [journalwjarr.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. woah.org [woah.org]

- 20. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

A Technical Guide to the Solubility and Stability of 3-(4-Trifluoromethylbenzoyl)thiophene for Preclinical Development

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 3-(4-trifluoromethylbenzoyl)thiophene, a compound featuring structural motifs of interest in medicinal chemistry. In the absence of established public data for this specific molecule, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It details the rationale and step-by-step protocols for determining aqueous and organic solubility via the gold-standard isothermal shake-flask method and for assessing intrinsic chemical stability through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to empower research teams to generate the robust, reliable data necessary for informed decision-making in the preclinical development pipeline.

Predicted Physicochemical Profile & Implications

A molecule's structure is the primary determinant of its physical behavior.[4][5][6] An analysis of this compound reveals key features that inform our experimental strategy:

-

Aromatic Core: The fused benzoyl and thiophene rings create a large, rigid, and predominantly nonpolar surface area.[7][8][9]

-

Ketone Linker: The carbonyl group (C=O) introduces a polar, hydrogen bond-accepting site, which can interact with protic solvents.

-

Trifluoromethyl (CF3) Group: This substituent is a strong electron-withdrawing group and is highly lipophilic (hydrophobic).[10][11] Its presence is expected to significantly decrease aqueous solubility while potentially enhancing solubility in nonpolar organic solvents.

Based on the general principle of "like dissolves like," we can predict that this compound will exhibit poor solubility in aqueous media and greater solubility in organic solvents.[5] The precise quantification of this solubility across a panel of relevant solvents is a critical first step.

Part I: Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and is the most relevant measure for formulation development.[12][13] The isothermal shake-flask method is the universally accepted gold-standard for this determination.[13][14]

Causality Behind Experimental Choices

-

Why Isothermal Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium, providing a definitive solubility value that is not influenced by the kinetics of dissolution or precipitation from a supersaturated state.[13][15] This is crucial for building accurate biopharmaceutical models.

-

Why 24-48 Hours Equilibration? For complex, crystalline organic molecules, the process of crystal lattice dissolution and solvation can be slow. A prolonged equilibration period (with agitation) is necessary to ensure the solution is genuinely saturated.[12][14]

-

Why HPLC-UV for Quantification? High-Performance Liquid Chromatography with UV detection is a highly specific, sensitive, and reproducible method for quantifying the concentration of the analyte.[16] The presence of chromophores (the aromatic rings and carbonyl group) in this compound makes it ideally suited for UV detection.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the workflow for determining the solubility of the target compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a series of labeled 4 mL glass vials, add an excess amount (e.g., ~10 mg) of solid this compound. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials. The recommended solvent panel includes:

-

Purified Water

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Acetonitrile

-

Acetone

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed for 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) to remove all particulate matter.

-

Dilution & Quantification: Accurately dilute the filtered sample with a suitable mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample to determine its concentration.

-

Calculation: The solubility is the concentration determined by HPLC, adjusted for the dilution factor.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Aqueous | 25 | Experimental Value | Calculated Value |

| PBS, pH 7.4 | Aqueous Buffer | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | 25 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

Part II: Protocol for Stability Assessment & Forced Degradation

Assessing the intrinsic stability of a drug substance is a regulatory requirement and a fundamental aspect of risk assessment.[1][3] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and, most importantly, to demonstrate the specificity of the analytical method used for stability studies.[17][18] The analytical procedure is deemed "stability-indicating" if it can unambiguously quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[16][17][19]

Causality Behind Experimental Choices

-

Why Forced Degradation? Stressing the molecule under harsh conditions (acid, base, oxidation, light, heat) accelerates degradation, allowing for the rapid identification of potential liabilities in the molecular structure.[17] This insight is invaluable for developing stable formulations and defining appropriate storage conditions.

-

Why Develop the HPLC Method First? A robust, stability-indicating HPLC method is a prerequisite for meaningful stress testing.[19][20] Without it, one cannot distinguish between a loss of the parent compound and the appearance of degradation products, nor can one be sure that a degradant peak is not co-eluting with the parent peak, leading to inaccurate quantification.

-

Why ICH Conditions? Adhering to ICH guidelines (Q1A for thermal stability, Q1B for photostability) ensures that the data generated is standardized and suitable for regulatory submissions.[1][21][22][23] The conditions are designed to be relevant to potential storage and handling scenarios.

Experimental Workflow: Stability Assessment

The workflow begins with method development and proceeds through systematic stress testing.

Caption: Workflow for Forced Degradation and Stability Assessment.

Step-by-Step Methodology

A. Development of a Stability-Indicating HPLC Method

-

Initial Conditions: Start with a generic reversed-phase gradient method (e.g., C18 column, mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Optimization: Analyze a sample of this compound. Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

-

Forced Degradation & Method Refinement (Iterative): Analyze the samples from the forced degradation studies (below). The primary goal is to achieve baseline separation between the parent peak and all major degradation product peaks. This may require screening different columns, mobile phase pH, or organic modifiers. The method is considered stability-indicating once this separation is achieved.

B. Forced Degradation Protocols

-

Sample Preparation: Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to ~0.1 mg/mL for analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to ~0.1 mg/mL for analysis.

-

Thermal Degradation: Store the solid compound in a vial at 80 °C for 7 days. After the stress period, prepare a solution at ~0.1 mg/mL for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][24][25] A control sample should be wrapped in aluminum foil to protect it from light. Prepare solutions of both the exposed and control samples at ~0.1 mg/mL for analysis.

Data Presentation: Stability Summary

Summarize the findings from the stress tests in a table.

| Stress Condition | Parameters | % Degradation of Parent Compound | Observations (e.g., # of Degradants) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Experimental Value | Describe peak changes |

| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Experimental Value | Describe peak changes |

| Oxidation | 3% H2O2, RT, 24h | Experimental Value | Describe peak changes |

| Thermal | Solid, 80 °C, 7 days | Experimental Value | Describe peak changes |

| Photolytic | ICH Q1B exposure | Experimental Value | Describe peak changes |

Conclusion

The protocols detailed in this guide provide a robust and scientifically rigorous pathway for characterizing the solubility and intrinsic stability of this compound. By systematically applying the isothermal shake-flask method and conducting comprehensive forced degradation studies, researchers can generate the foundational data required for lead candidate optimization, pre-formulation, and the development of stable, effective drug products. This methodical approach ensures not only the integrity of the data but also its alignment with global regulatory expectations, thereby facilitating a smoother transition of promising molecules through the drug development lifecycle.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Ngwa, G. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA/CPMP/ICH/279/95. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. [Link]

-

Wang, J., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega. [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

Hughes, C. E., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Advances in Pharmaceutical Sciences. [Link]

-

ChemBK. (2024). 4-(TRIFLUOROMETHYL)BENZOPHENONE - Physico-chemical Properties. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Quora. (2016). How to determine the solubility of a substance from its chemical formula. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]

-

Liu, R. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

PubChem. (n.d.). 3-Benzoylthiophene. National Center for Biotechnology Information. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde. [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzophenone. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 3-Benzoyl-2-thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]

-

precisionFDA. (n.d.). 3-(4-FLUOROPHENYL)THIOPHENE. [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. [Link]

-

Depth of Biology. (2022). organic chemistry - thiophene synthesis and reactions. YouTube. [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Benzoylthiophene | C11H8OS | CID 248647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]